molecular formula C7H7N5O B2707836 Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- CAS No. 13599-95-6

Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-

Cat. No.: B2707836
CAS No.: 13599-95-6
M. Wt: 177.167
InChI Key: GKEFJPRVDQOPKF-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Medicinal Chemistry Research

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in medicinal chemistry. nih.govijnrd.org Their prevalence is underscored by the fact that a vast majority of biologically active compounds, including a large percentage of FDA-approved drugs, incorporate one or more heterocyclic rings. nih.gov The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique electronic and steric properties, enabling these molecules to engage in a wide array of interactions with biological targets like enzymes and receptors. rroij.comnumberanalytics.com

The structural diversity of heterocyclic scaffolds provides medicinal chemists with a versatile toolkit to modulate a molecule's properties, including its solubility, lipophilicity, and metabolic stability, all of which are critical for drug development. nih.govrroij.com

Role of Pyridine (B92270) and Tetrazole Moieties as Core Scaffolds

Both pyridine and tetrazole are prominent heterocyclic scaffolds in their own right. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in numerous pharmaceuticals. dovepress.comresearchgate.net Its ability to participate in hydrogen bonding and π-π stacking interactions makes it a valuable component for molecular recognition at biological targets. rroij.com

The tetrazole ring, a five-membered ring with four nitrogen atoms, is another privileged structure in medicinal chemistry. beilstein-journals.orgnih.gov It is often employed as a bioisosteric replacement for other functional groups, most notably the carboxylic acid moiety. nih.govtandfonline.com This substitution can lead to improved metabolic stability and bioavailability. beilstein-journals.orgtandfonline.com

Overview of Bioisosteric Relationships, with Emphasis on Tetrazole as a Carboxylic Acid Mimic in Research Contexts

Bioisosterism, the principle of replacing a functional group within a biologically active molecule with another group that retains similar physical and chemical properties, is a fundamental strategy in drug design. nih.gov One of the most successful applications of this principle is the use of a 5-substituted tetrazole ring as a bioisostere for a carboxylic acid. tandfonline.comacs.org

The tetrazole ring's acidic proton has a pKa value comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions with biological targets. researchgate.netcambridgemedchemconsulting.com However, the tetrazole is generally more lipophilic and resistant to metabolic degradation than the corresponding carboxylic acid, which can enhance a drug candidate's pharmacokinetic profile. nih.govacs.org

Research Rationale and Objectives for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- and its Analogs

The rationale for the design and synthesis of compounds like Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- stems from the desire to combine the favorable attributes of both the pyridine and tetrazole rings within a single molecule. The pyridine moiety can serve as a key interaction point with a biological target, while the tetrazole ring can act as a metabolically stable acidic group, potentially improving oral bioavailability and duration of action.

Research into this compound and its analogs is likely driven by the objective to explore their potential as therapeutic agents. For instance, related tetrazole-pyridine structures have been investigated as potent and selective antagonists for the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor, a target implicated in various neurological and psychiatric disorders. researchgate.netnih.gov The specific placement of the methoxy (B1213986) group and the tetrazole ring on the pyridine core in "Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-" would be intended to fine-tune the molecule's steric and electronic properties to achieve optimal interaction with a specific biological target.

While detailed research findings on this exact isomer are not widely published, the broader class of tetrazole-pyridine hybrids continues to be an active area of investigation in the quest for novel and improved therapeutics. mdpi.comnih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3-(2H-tetrazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c1-13-7-5(3-2-4-8-7)6-9-11-12-10-6/h2-4H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEFJPRVDQOPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Pyridine, 2 Methoxy 3 2h Tetrazol 5 Yl

Retrosynthetic Strategies for Pyridine (B92270), 2-methoxy-3-(2H-tetrazol-5-yl)-

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, two primary retrosynthetic disconnections are considered, focusing on the formation of the tetrazole ring or the pyridine-tetrazole bond.

Disconnection I: C-C Bond Cleavage (Pyridine-Tetrazole Linkage) This strategy involves cleaving the carbon-carbon bond between the pyridine ring at the C3 position and the tetrazole ring at the C5 position. This approach suggests a coupling reaction as the final step in the synthesis. The precursors would be a functionalized pyridine, such as 2-methoxy-3-halopyridine or 2-methoxy-pyridin-3-ylboronic acid, and a suitable 5-substituted tetrazole synthon. This pathway is conceptually based on cross-coupling reactions like the Chan-Evans-Lam coupling. wikipedia.orgresearchgate.net

Disconnection II: Tetrazole Ring Formation A more common and direct approach involves the formation of the tetrazole ring itself on a pre-existing pyridine scaffold. This disconnection breaks down the tetrazole ring via a conceptual reverse [3+2] cycloaddition. This leads to a key precursor, 2-methoxy-3-cyanopyridine, and an azide (B81097) source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). acs.orgnih.gov This strategy is often preferred due to the efficiency and high functional group tolerance of the azide-nitrile cycloaddition reaction.

Development of Classical Synthetic Routes

Classical synthetic methods provide the foundational chemistry for constructing the Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- molecule. These routes primarily focus on the construction of the tetrazole ring from a nitrile precursor.

Multi-component Condensation Reactions for Tetrazole Ring Formation

Multi-component reactions (MCRs) are efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. nih.gov In the context of tetrazole synthesis, MCRs can be employed to generate 5-substituted 1H-tetrazoles from various aldehydes, malononitrile, and sodium azide. researchgate.netresearchgate.net While a powerful tool for generating diverse tetrazole libraries, a more direct approach for synthesizing Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- would utilize a pre-functionalized pyridine precursor rather than building the pyridine ring simultaneously. The most pertinent classical route begins with the conversion of a suitable pyridine derivative to 2-methoxy-3-cyanopyridine, which then undergoes cyclization.

[3+2] Cycloaddition Reactions in Pyridine-Tetrazole Synthesis

The [3+2] cycloaddition of a nitrile with an azide is the most proficient and widely used method for synthesizing 5-substituted-1H-tetrazoles. acs.orgnih.govnih.gov This reaction is central to the synthesis of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-. The key starting material is 2-methoxy-3-cyanopyridine, which reacts with an azide source.

The reaction can be promoted by various catalysts to overcome the activation barrier. nih.gov Lewis acids such as zinc(II) salts are commonly used to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. organic-chemistry.org The reaction typically proceeds by heating a mixture of the nitrile, sodium azide, and a catalyst like zinc chloride or ammonium (B1175870) chloride in a polar aprotic solvent such as dimethylformamide (DMF). nih.govnih.gov Recent advancements have also demonstrated the use of cobalt(II) complexes as efficient homogeneous catalysts for this transformation under mild conditions. acs.orgnih.gov

Table 1: Representative Catalytic Systems for [3+2] Cycloaddition of Nitriles and Azides

Catalyst System Solvent Temperature Typical Yield Reference
NaN₃ / NH₄Cl DMF 110-120 °C Good to Excellent nih.gov
NaN₃ / ZnCl₂ Isopropanol Reflux Very Good organic-chemistry.org
NaN₃ / Silica Sulfuric Acid DMF 120 °C 72-95% nih.gov

Coupling Reactions for Pyridine-Tetrazole Linkage (e.g., Chan–Evans–Lam coupling)

An alternative to building the tetrazole ring onto the pyridine is to couple a pre-formed tetrazole with a pyridine derivative. The Chan–Evans–Lam (CEL) coupling is a copper-catalyzed cross-coupling reaction ideal for forming C-N bonds. wikipedia.org This reaction typically couples an N-H containing compound with an aryl boronic acid. st-andrews.ac.uk

In a potential synthesis of the target molecule, 5-unsubstituted-1H-tetrazole could be N-arylated with 2-methoxy-pyridin-3-ylboronic acid. The reaction is catalyzed by a copper(II) source, such as Cu(OAc)₂, often in the presence of a base and an oxidant (molecular oxygen from the air is often sufficient). wikipedia.orgbeilstein-journals.org This method offers high selectivity and proceeds under relatively mild conditions. researchgate.net Studies have shown the successful N-arylation of tetrazoles with pyridin-3-ylboronic acid in solvents like DMSO, which can be critical for achieving good yields. rsc.orgmdpi.com This approach provides a regioselective synthesis of 2,5-disubstituted tetrazoles. researchgate.net

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced techniques to improve efficiency, reduce waste, and shorten reaction times. Microwave-assisted synthesis has emerged as a powerful tool in this regard.

Microwave-Assisted Synthesis Approaches

Microwave irradiation has been successfully employed to accelerate the synthesis of tetrazoles from organonitriles. acs.orgorganic-chemistry.org The use of microwave heating can dramatically reduce reaction times for the [3+2] cycloaddition, from many hours or even days under conventional heating to mere minutes. organic-chemistry.orgacs.org This "flash heating" technique often leads to higher yields and cleaner reaction profiles. organic-chemistry.org

The synthesis of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- from 2-methoxy-3-cyanopyridine can be significantly optimized using this approach. The reaction, typically carried out in a sealed vessel using a solvent like DMF, benefits from the rapid and uniform heating provided by microwaves, which efficiently promotes the cycloaddition with an azide source. organic-chemistry.orgacs.org This method is not only faster but is also considered an environmentally benign technology. aip.orgaip.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Tetrazole Synthesis from Nitriles

Method Typical Reaction Time Energy Source Key Advantages Reference
Conventional Heating Hours to Days Thermal (Oil Bath) Well-established, simple setup acs.org

Heterogeneous Catalysis in Pyridine-Tetrazole Synthesis

The synthesis of tetrazole derivatives, including those featuring a pyridine scaffold, has increasingly utilized heterogeneous catalysts due to their stability, reusability, and environmentally benign nature. These catalysts offer significant advantages over their homogeneous counterparts by simplifying product purification and minimizing waste.

One notable approach involves the use of nanocatalysts. For instance, a novel organic-inorganic hybrid nanocatalyst, Co-(PYT)2@BNPs, was developed by stabilizing a cobalt complex on the surface of modified boehmite nanoparticles (BNPs). rsc.org This heterogeneous catalyst has proven highly efficient in the formation of various tetrazole derivatives. rsc.org Its stability allows it to be recovered and reused for several consecutive reaction cycles without requiring re-activation, highlighting its potential for sustainable chemical production. rsc.org The synthesis of such catalysts involves modifying the surface of BNPs with agents like 3-chloropropyltrimethoxysilane (B1208415) (CPTMS) before anchoring the active catalytic complex. rsc.org

The development of robust, biodegradable, and magnetically separable heterogeneous catalysts is another key area of research. Sulfonated magnetic sugarcane bagasse has been synthesized and employed as a novel, biodegradable catalyst for organic transformations, including the synthesis of nitrogen-containing heterocycles. researchgate.net These types of catalysts align with green chemistry principles by utilizing biocompatible materials. researchgate.net

Table 1: Examples of Heterogeneous Catalysts in Tetrazole Synthesis

Catalyst Substrate Scope Key Advantages
Co-(PYT)2@BNPs Organic nitriles and sodium azide High efficiency, retrievable, stable, reusable without re-activation. rsc.org

| Sulfonated Magnetic Sugarcane Bagasse | Nitrogen-containing heterocycles | Biodegradable, robust, derived from biocompatible materials. researchgate.net |

These methodologies underscore a significant trend towards the use of recoverable and eco-friendly catalytic systems in the synthesis of complex heterocyclic compounds like pyridine-tetrazoles. rsc.orgresearchgate.net

Solvent-Free and Green Chemistry Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally friendly methods for synthesizing tetrazole-containing compounds. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One successful strategy involves multicomponent reactions (MCRs) conducted under solvent-free conditions. For example, a one-pot process for the synthesis of fused bis-heterocycles containing imidazo[1,2-a]pyridine (B132010) and tetrazolo[1,5-a]quinoline (B14009986) frameworks has been reported. researchgate.net This cascade reaction proceeds without a catalyst and solvent, relying on heating to achieve good to excellent yields (79-96%). researchgate.net Such procedures are often cleaner, safer, and easier to perform than traditional protocols. researchgate.net

Electrochemical synthesis represents another innovative, green approach. An electrochemical [3+2] cycloaddition reaction between readily available azides and hydrazones has been developed for the synthesis of tetrazoles. rsc.org This method is notable for being metal- and oxidant-free, proceeding under simple reaction conditions and being scalable to the gram level. rsc.org

Furthermore, the use of greener solvents or reaction media is a common tactic. Polyethylene (B3416737) glycol (PEG) has been employed as a reaction medium for the efficient formation of various heterocyclic derivatives under mild conditions. researchgate.net Water has also been used as a solvent for the synthesis of nitrogen-containing heterocyclic rings, facilitated by catalysts like sulfonated magnetic sugarcane bagasse. researchgate.net

Table 2: Green Chemistry Approaches in Heterocycle Synthesis

Methodology Key Features Example Application
Solvent-Free MCR Catalyst-free, one-pot process, heating as energy source. Synthesis of imidazo[1,2-a]pyridin-tetrazolo[1,5-a]quinolines. researchgate.net
Electrochemical Synthesis Metal-free, oxidant-free, scalable. [3+2] cycloaddition of azides and hydrazones to form tetrazoles. rsc.org
Green Solvents Use of benign media like water or PEG. Synthesis of tetrahydrocarbazoles and pyrazolines in PEG. researchgate.net

| Ultrasound Acceleration | Energy-efficient, accelerated reaction rates. | Ultrasound-accelerated, solvent-free Ugi-azide reactions. acs.org |

These methods demonstrate a clear shift towards more sustainable synthetic practices in heterocyclic chemistry, offering viable alternatives to conventional, solvent-intensive processes. researchgate.netrasayanjournal.co.in

Derivatization Strategies for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- Analogs

Functionalization of the Pyridine Ring

The pyridine ring is a common nitrogen heterocycle found in numerous FDA-approved drugs. nih.gov However, its electron-poor nature and the coordinating power of the nitrogen atom can make direct and selective functionalization challenging. nih.gov Traditionally, functionalized pyridine rings are constructed from acyclic precursors. nih.gov To align with sustainable chemistry principles that minimize waste, direct C-H functionalization has become a major focus of research. nih.gov

Various strategies have been developed to address the challenges of pyridine C-H functionalization, tackling aspects of reactivity and regioselectivity. nih.gov For instance, replacing a phenyl group with a pyridine moiety in complex molecules has been shown to significantly increase solubility and bioavailability. nih.gov This highlights the utility of incorporating the pyridine ring as a strategy to modulate the physicochemical properties of a molecule. nih.gov

A conceptually distinct approach to synthesizing highly functionalized pyridines involves a rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov This one-pot procedure, which proceeds through an ylide intermediate, allows for the creation of pyridines with a wide variety of substitutions that are not easily accessible through traditional methods like the Hantzsch reaction. nih.gov

Substituent Variation on the Tetrazole Moiety

The tetrazole ring's properties, including its aromaticity and acidity, are highly dependent on the nature and position of its substituents. mdpi.com The 5-substituted 1H-tetrazole exists in two tautomeric forms (1H and 2H), and the equilibrium between them is influenced by the solvent, the electronic nature of the substituent at the C5 position, and steric effects. mdpi.com Generally, electron-withdrawing groups and bulky substituents favor the 2H-tautomer. mdpi.com

Theoretical studies using Density Functional Theory (DFT) have shown that substituents significantly affect the aromaticity of the tetrazole ring. researchgate.net Electron-withdrawing groups, such as -COOH, tend to increase the ring's aromaticity by withdrawing π-electrons, while electron-donating groups like -NH2 weaken it. researchgate.net This modulation of aromaticity can, in turn, influence the molecule's stability and reactivity.

The tetrazole moiety is often considered a bioisosteric replacement for a carboxylic acid group, as they share similar pKa values and planar structures. acs.orgnih.gov The ability to tune the electronic properties of the tetrazole ring through substitution is therefore a critical tool in medicinal chemistry for optimizing molecular interactions. acs.orgbohrium.com For example, in the design of itraconazole (B105839) analogs, incorporating a 1H-tetrazole-1-yl group was found to be a key modification. nih.gov

Linker Modifications and Hybrid Molecule Design

A variety of hybrid structures have been synthesized by combining pyrazole (B372694) and tetrazole rings through different types of junctions, including direct carbon-carbon bonds, phenyl linkers, and methylene (B1212753) bridges. mdpi.com For example, a series of hybrid compounds based on pyrazole and tetrazole separated by a phenyl ring has been synthesized. mdpi.com In another approach, a methylene linker was used to connect the two heterocyclic rings via a Click-Chemistry reaction. mdpi.com

The synthesis of tetrapodal hybrid molecules, which bear two pyrazole-tetrazole units connected to a central amine core, demonstrates a more complex linker design. mdpi.com The synthetic pathway for these molecules involves multiple steps, including the reduction of an ester, chlorination of the resulting alcohol, and finally, nucleophilic substitution with a primary amine to form the tetrapodal structure. mdpi.com

These strategies allow for the creation of diverse molecular architectures where the pyridine-tetrazole unit can be systematically modified and linked to other pharmacophores or functional groups to explore new chemical space. mdpi.comresearchgate.net

Table 3: Linker Strategies in Pyridine-Tetrazole Hybrid Molecules

Linker Type Synthetic Strategy Example Hybrid Structure
Phenyl Ring Multi-step synthesis involving condensation and cyclization reactions. Pyrazole-phenyl-tetrazole. mdpi.com
Methylene Bridge Click-Chemistry reaction between a cyano group and sodium azide. Pyrazole-CH2-tetrazole. mdpi.com

| Amine-based Tetrapodal | Multi-step synthesis involving reduction, chlorination, and nucleophilic substitution. | N,N-bis((5-(pyridin-2-yl)-1H-tetrazol-1-yl)methyl)amine derivatives. mdpi.com |

Purity Assessment Methodologies for Synthesized Compounds (e.g., advanced chromatographic techniques)

Assessing the purity of synthesized compounds like Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is critical for ensuring their identity and quality. A range of analytical methods are employed, with advanced chromatographic techniques being particularly prominent.

High-Performance Liquid Chromatography (HPLC), especially in its reverse-phase (RP-HPLC) mode, is a widely used and powerful tool for the analysis of pyridine derivatives. researchgate.net Method development for these compounds often focuses on achieving good peak shape and resolution. helixchrom.com Given that many pyridines are hydrophilic, traditional RP-HPLC can be challenging and may require ion-pairing reagents, which are often incompatible with mass spectrometry (LC/MS). helixchrom.com To overcome this, mixed-mode chromatography, using columns like core-shell mixed-mode columns, has been developed. helixchrom.com These methods allow for the separation of acidic, basic, and neutral compounds without ion-pairing reagents, making them compatible with a wide range of detectors, including MS, UV, and ELSD. helixchrom.com

Gas Chromatography (GC) is another standard method for the analysis of volatile compounds like pyridine. cdc.gov High-resolution gas chromatography (HRGC), typically coupled with mass spectrometry (MS) or flame ionization detection (FID), provides excellent resolution and sensitivity for separating and identifying pyridine and related compounds. cdc.gov

Beyond chromatography, spectroscopic methods are indispensable for structural characterization and purity confirmation. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H-NMR and ¹³C-NMR), and mass spectrometry are routinely used to confirm the structure of the synthesized molecules. researchgate.netmdpi.commdpi.com The purity of commercial pyridine is often specified to be greater than 99.8% as determined by gas chromatographic analysis. who.int

Table 4: Analytical Techniques for Purity Assessment

Technique Application Key Advantages
RP-HPLC Quantification and purity checks of pyridine derivatives. researchgate.net High sensitivity, wide applicability, established validation protocols. researchgate.net
Mixed-Mode HPLC Analysis of hydrophilic pyridines without ion-pairing reagents. helixchrom.com Good peak shape, compatibility with MS detection. helixchrom.comhelixchrom.com
HRGC-MS/FID Analysis of volatile pyridine compounds. cdc.gov High resolution, high sensitivity, specific detection. cdc.gov
NMR Spectroscopy Structural elucidation and confirmation. mdpi.com Provides detailed structural information about the molecule's carbon-hydrogen framework. researchgate.netmdpi.com

| Mass Spectrometry | Molecular weight determination and structural confirmation. mdpi.com | High accuracy for molecular mass, fragmentation patterns aid in identification. rasayanjournal.co.in |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyridine, 2 Methoxy 3 2h Tetrazol 5 Yl Derivatives

Design Principles for Pyridine (B92270), 2-methoxy-3-(2H-tetrazol-5-yl)- Analogs in SAR Studies

The design of analogs based on the Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- scaffold is guided by established medicinal chemistry principles. A primary strategy involves the use of bioisosterism, where functional groups are replaced with others that have similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile.

A key design principle for this class of compounds is the role of the tetrazole ring. The tetrazole moiety is widely recognized as a bioisostere for the carboxylic acid group. hilarispublisher.combeilstein-journals.org This substitution is often employed to improve metabolic stability, increase lipophilicity, and enhance oral bioavailability, as the tetrazole group is less acidic and less prone to rapid metabolic degradation compared to a carboxylic acid. hilarispublisher.combeilstein-journals.org The introduction of the tetrazole ring can also impart conformational rigidity to the molecule, which may lead to more specific and potent interactions with biological targets. beilstein-journals.org

Furthermore, the pyridine ring is a "privileged scaffold" in drug design, found in numerous approved pharmaceuticals. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and participate in key interactions with biological receptors. The design of analogs often involves modifying the substitution pattern on the pyridine ring to fine-tune the electronic and steric properties of the molecule, thereby optimizing its binding affinity and selectivity. nih.govnih.gov

Positional and Substituent Effects on Biological Activity

The biological activity of derivatives of the Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- scaffold is highly sensitive to the nature and position of substituents on both the pyridine and tetrazole rings, as well as any associated phenyl groups.

Structure-activity relationship studies on related tetrazole-pyridine compounds have demonstrated that even minor modifications can lead to significant changes in potency. For instance, in studies of 2,3,5-trisubstituted pyridine analogs, a thorough investigation of substituents at various positions revealed critical determinants for inhibitory capacity. An optimization process focusing on the C-2 and C-3 positions of the pyridine core led to the identification of potent inhibitors of IL-1β release. nih.govcsic.es

The following table illustrates the impact of substituent modifications at the C-2 position of a 2,3,5-trisubstituted pyridine core on the inhibition of IL-1β release.

CompoundSubstituent at C-2IC50 (µM)
1a 4-Fluorophenyl0.081
1b 4-Chlorophenyl0.057
1c 4-Bromophenyl0.052
1d 4-Methylphenyl0.170
1e 4-Methoxyphenyl0.350
1f 3-Chlorophenyl0.075
1g 2-Chlorophenyl0.120
1h 2,4-Dichlorophenyl0.045

This table is generated based on data from SAR studies on 2,3,5-trisubstituted pyridine analogs, illustrating how different substituents on a phenyl ring at the C-2 position influence inhibitory concentration (IC50). Data adapted from research on potent inhibitors of IL-1β release. csic.es

Similarly, research on other related scaffolds, such as 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, showed that introducing small, non-hydrogen bond donor substituents at the 3-position of the phenyl ring resulted in a significant increase in in vitro potency as mGlu5 receptor antagonists. researchgate.netnih.gov SAR analyses of other tetrazole derivatives have also indicated that the presence of strong electron-withdrawing groups on attached phenyl rings can enhance biological activity. nih.gov These findings underscore the importance of systematic exploration of positional and substituent effects to optimize the pharmacological profile of new analogs.

Pharmacophore Elucidation for Tetrazole-Pyridine Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For tetrazole-pyridine scaffolds, these models provide a blueprint for designing new, potent compounds.

More specific pharmacophore studies on tetrazole analogs of imidazo[4,5-b]pyridine identified a model with five essential features: one aromatic carbon center, one aliphatic carbon center, one hydrogen bond donor, and two hydrogen bond acceptors. researchgate.net The elucidation of such pharmacophores guides the rational design of new derivatives by ensuring that proposed structures retain the key features necessary for interaction with the biological target. These models help prioritize which analogs to synthesize, saving time and resources in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, QSAR models are invaluable for predicting the potency of unsynthesized analogs and for understanding the physicochemical properties that drive activity.

QSAR studies on related heteroaromatic structures have successfully identified key molecular descriptors that govern their biological effects. For example, a 3D-QSAR study using the k-nearest neighbor (kNN) method on tetrazole and sulfonamide analogs of imidazo[4,5-b]pyridine produced a statistically significant model with good correlative and predictive capabilities. researchgate.net This model revealed that electrostatic, steric, and hydrophobic interactions play crucial roles in determining the inhibitory activity of the compounds. researchgate.net

Another QSAR study on imidazo[1,2-a]pyridine (B132010) derivatives found a significant correlation between biological activity and Global Topological Charge Indices (GTCI), as well as the hydrophobic constant (π) of certain substituents. nih.gov This suggests that charge transfer within the molecule and the hydrophobicity of specific substituents are controlling factors for activity. nih.gov

The statistical robustness of a QSAR model is critical for its predictive power. The table below summarizes typical statistical parameters obtained from a 3D-QSAR model for related heterocyclic compounds.

Statistical ParameterValueDescription
0.8271Cross-validated correlation coefficient (internal predictive ability)
pred_r² 0.7991Predictive correlation coefficient for the external test set
0.8644Non-cross-validated correlation coefficient (goodness of fit)

This table presents key statistical metrics from a QSAR study on tetrazole-pyridine analogs. High values for q² and pred_r² indicate a model with strong predictive power. Data adapted from QSAR analyses of imidazo[4,5-b]pyridine analogs. researchgate.net

These models provide quantitative insights that guide the modification of the lead structure to enhance activity.

Conformational Analysis and Tautomerism Impact on Activity

The three-dimensional shape (conformation) and the potential for different isomeric forms (tautomerism) of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- derivatives can have a profound impact on their biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is crucial for a potent interaction.

Conformational analysis of related molecules like 3-(5-phenyl-2H-tetrazol-2-yl)pyridine has been performed using both experimental methods, such as X-ray diffraction, and theoretical quantum chemistry calculations. mdpi.com Such studies reveal the preferred spatial arrangement of the pyridine and tetrazole rings. For instance, analysis can determine the torsion angle between the planes of the two heterocyclic rings, identifying the most stable rotamers (conformational isomers). mdpi.com The relative energies of different rotamers can influence which conformation is prevalent under physiological conditions and thus available to bind to a receptor.

Tautomerism is particularly important for the tetrazole ring, which can exist in different isomeric forms, primarily the 2H- and 1H-tautomers. The position of the proton on the tetrazole ring affects its hydrogen bonding capabilities and electronic properties. The specific tautomer present can significantly alter the binding mode and affinity of the molecule to its target. For the parent compound, "Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-," the "2H" designation specifies one particular tautomer. However, in solution or in a biological system, an equilibrium between different tautomers might exist. Understanding the factors that favor one tautomer over another and how each interacts with a target is essential for structure-based drug design. mdpi.com

Mechanistic Investigations at the Molecular and Cellular Level for Pyridine, 2 Methoxy 3 2h Tetrazol 5 Yl

Elucidation of Molecular Targets and Binding Mechanisms

Research into pyridine-tetrazole derivatives has identified the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor as a primary molecular target. researchgate.netnih.gov Structure-activity relationship (SAR) studies on compounds structurally related to Pyridine (B92270), 2-methoxy-3-(2H-tetrazol-5-yl)- have been instrumental in elucidating the binding mechanisms. These studies have shown that specific substitutions on the phenyl and pyridyl rings of the core structure can significantly influence the potency and selectivity for the mGlu5 receptor. researchgate.net

For instance, the discovery of 2-{2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine, a highly potent and selective mGlu5 receptor antagonist, emerged from SAR studies on a 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile lead compound. researchgate.netnih.gov These investigations revealed that the introduction of a pyridin-3-yloxy group at the 3-position of the phenyl ring led to a substantial increase in in vitro potency. researchgate.net The binding is understood to be non-competitive, a characteristic feature of many allosteric modulators of mGlu5. nih.gov This allosteric binding site is distinct from the orthosteric site where the endogenous ligand, glutamate, binds. researchgate.net The high subtype selectivity of these antagonists is often attributed to the lower conservation of allosteric binding sites across different mGlu receptor subtypes. researchgate.net

Enzyme Inhibition and Activation Studies

While the primary focus of research on this class of compounds has been on receptor antagonism, studies have also explored their potential for enzyme inhibition. Tetrazole derivatives, in general, are recognized for their role in medicinal chemistry, partly due to their bioisosteric resemblance to carboxylic acid and amide moieties. vnu.edu.vn

Specifically, novel derivatives bearing a (pyridine-2-yl)tetrazol scaffold have been synthesized and evaluated for their inhibitory effects on the enzyme acetylcholinesterase (AChE). vnu.edu.vn In one study, all tested compounds with this scaffold demonstrated inhibitory activity against AChE, with one particular derivative showing 23.7% inhibition at a concentration of 75 µM. vnu.edu.vn Molecular docking simulations suggest that compounds with stronger nucleophilic substituents exhibit more robust AChE inhibitory activity, which is attributed to a greater number of hydrogen bonds formed with the enzyme's active site. vnu.edu.vn

It is important to note that specific enzyme inhibition or activation data for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- itself is not extensively available in the reviewed literature. The findings presented here are based on derivatives and highlight a potential area for further investigation.

Receptor Binding and Antagonism/Agonism Profiling (e.g., mGlu5 receptor)

The antagonism of the mGlu5 receptor is a well-documented activity of pyridine-tetrazole derivatives. researchgate.netnih.gov These compounds have been shown to be highly potent and selective negative allosteric modulators (NAMs) of this receptor. acs.org The antagonist potency of these compounds is typically determined through cell-based signal transduction assays that measure the inhibition of a functional response, such as calcium mobilization, induced by an agonist. nih.gov

For example, the analog 2-{2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine has been identified as a highly potent and selective mGlu5 receptor antagonist. researchgate.netnih.gov In vivo receptor occupancy studies are crucial to confirm that the compound can cross the blood-brain barrier and engage its target in the central nervous system. nih.gov Such studies have been conducted for related mGlu5 receptor antagonists, demonstrating significant receptor occupancy in the brain following systemic administration. nih.gov

The following table summarizes the antagonist potency of a representative analog at the mGlu5 receptor.

CompoundTarget ReceptorAntagonist Potency (IC₅₀)
cis-10 (a quinoline (B57606) analog)rat mGlu120 nM
cis-64a (a quinoline analog)human mGlu10.5 nM
2-methyl-6-(phenylethynyl)pyridine (MPEP)mGlu515 nM (IC₅₀ for displacement)
methoxymethyl-MTEPmGlu530 nM (IC₅₀ for displacement)

Data is for illustrative purposes based on related non-competitive antagonists and may not be directly representative of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-. nih.govscilit.com

Cellular Pathway Modulation by Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- Analogs

The antagonism of the mGlu5 receptor by pyridine-tetrazole analogs leads to the modulation of various intracellular signaling pathways. Activation of mGlu5 receptors can trigger diverse and complex signaling cascades, often initiated by the Gq/11 G-protein, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. nih.govuni.lu Furthermore, mGlu5 receptor activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK). nih.gov

By acting as antagonists, compounds like the analogs of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- can block these downstream signaling events. For instance, the activation of CaMK pathways and subsequent phosphorylation of CREB, as well as the ERK1/2-mediated phosphorylation of Elk-1, are known consequences of mGlu5 receptor stimulation that can be inhibited by antagonists. nih.gov The modulation of these pathways is believed to underlie the physiological effects of these compounds. The signaling pathways triggered by mGlu5 receptors are highly dependent on the cellular and tissue context, which can lead to different pharmacological outcomes. nih.gov

Investigation of Multi-target Activity Profiles

While the mGlu5 receptor is a primary target, there is evidence to suggest that pyridine-tetrazole derivatives may possess multi-target activity. The "hybrid" nature of these heterocyclic systems, combining both pyridine and tetrazole moieties, makes them candidates for interacting with multiple biological targets. mdpi.com

Computer-based predictions of biological activity spectra for a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, suggest a potential for multi-target engagement. mdpi.com These predictions indicated a high probability of activity as an analgesic, an inhibitor of glycosylphosphatidylinositol phospholipase D, and as an antagonist of certain nicotinic acetylcholine (B1216132) receptors. mdpi.com

Additionally, the demonstrated inhibitory activity of some pyridine-tetrazole scaffolds against acetylcholinesterase further supports the potential for a multi-target profile. vnu.edu.vn Itraconazole (B105839) analogs containing pyridine and tetrazole moieties have also been shown to inhibit the AMPK/mTOR signaling axis and the glycosylation of VEGFR2, indicating a broader range of potential targets. nih.gov These findings underscore the importance of comprehensive profiling to fully understand the pharmacological actions of this class of compounds.

Computational Chemistry and Cheminformatics Studies of Pyridine, 2 Methoxy 3 2h Tetrazol 5 Yl

Molecular Docking and Dynamics Simulations of Pyridine (B92270), 2-methoxy-3-(2H-tetrazol-5-yl)- with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a potential drug molecule, or ligand, might interact with a biological target, typically a protein or enzyme. Following docking, molecular dynamics (MD) simulations are often used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and dynamics of the ligand-receptor interactions. nih.gov

For Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, no specific molecular docking or MD simulation studies against any particular biological macromolecule have been published. Research on analogous compounds, such as other tetrazole or pyridine derivatives, has demonstrated the utility of these methods. For instance, studies on different tetrazole-containing molecules have used docking to predict binding affinities and interaction mechanisms with targets like cytochrome P450 enzymes. aaup.edu Similarly, MD simulations have been applied to pyridine-based compounds to assess the stability of their interactions within protein binding sites. nih.govnih.gov However, without such studies on Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, its potential binding modes and affinities with any biological targets remain computationally uncharacterized.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) can provide detailed information about molecular orbitals (e.g., HOMO and LUMO), electrostatic potential, and dipole moments, which are crucial for understanding a molecule's chemical behavior. mdpi.comresearchgate.net

There are no available published studies detailing quantum chemical calculations specifically for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-. Research has been conducted on structurally related compounds, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, where DFT calculations were used to determine energies, dipole moments, and to correlate theoretical data with experimental results from X-ray diffraction and UV-Vis spectroscopy. mdpi.comresearchgate.net Such analyses for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- would be necessary to elucidate its intrinsic electronic properties and predict its reactivity, but this information is not currently available.

In Silico Prediction of Molecular Properties and ADMET Parameters for Research Purposes

In silico tools are widely used to predict the physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of chemical compounds. These predictions are vital in the early stages of drug discovery to assess the "drug-likeness" of a molecule and identify potential liabilities before committing to synthesis and experimental testing. researchgate.netnih.gov

A computational assessment of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- using publicly available prediction tools can be performed, but specific, peer-reviewed research articles detailing a comprehensive ADMET profile for this compound are absent. For related structures, such as other novel tetrazole and pyridine derivatives, researchers have published detailed in silico ADMET predictions. aaup.edunih.govresearchgate.net These studies typically present data in tables summarizing parameters like gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity risks. Without a dedicated study, a validated ADMET profile for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- remains undetermined.

An illustrative table of predictable properties is shown below, based on the type of data typically generated in such studies.

Table 1: Representative In Silico Molecular and ADMET Property Predictions Note: The following data is hypothetical and for illustrative purposes only, as no published study for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is available.

Property Predicted Value Category
Molecular Weight 177.17 g/mol Physicochemical
LogP 0.85 Lipophilicity
Topological Polar Surface Area 85.9 Ų Polarity
Hydrogen Bond Donors 1 Drug-Likeness
Hydrogen Bond Acceptors 5 Drug-Likeness
Gastrointestinal Absorption High Absorption
Blood-Brain Barrier Permeant No Distribution
CYP2D6 Inhibitor No Metabolism

Virtual Screening and Ligand-Based Drug Design for Novel Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- Analogs

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Ligand-based drug design involves using the knowledge of known active molecules to design new ones with improved properties. nih.govresearchgate.net These approaches are fundamental for discovering novel chemical entities based on a starting scaffold.

No research has been published that uses Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- as a scaffold for virtual screening or ligand-based drug design efforts to create new analogs. While these techniques have been successfully applied to other heterocyclic systems like imidazo[1,2-a]pyridines to expand hit series and explore structure-activity relationships, the potential of the Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- core in this context has not been explored in the literature. nih.gov

Pharmacophore Modeling and De Novo Design Algorithms

Pharmacophore modeling identifies the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.govmdpi.com De novo design algorithms use computational methods to generate entirely new molecular structures with desired properties, often starting from a fragment or based on the constraints of a receptor's binding site. nih.govnih.gov

There is no documented research applying pharmacophore modeling or de novo design algorithms specifically involving the Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- structure. These advanced computational methods are powerful tools for the rational design of novel inhibitors. nih.gov However, their application requires either a set of known active compounds to derive a pharmacophore model or significant computational resources to generate and evaluate new molecules. The absence of such studies indicates a gap in the exploration of this compound's potential for therapeutic design.

Based on a comprehensive search of available scientific literature, there is currently no specific published pre-clinical data for the compound "Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-" corresponding to the detailed biological evaluation requested.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific assay results for the following sections concerning this particular compound:

Pre Clinical Biological Evaluation in Research Models

Target Validation and Functional Assays in Research Models

While research exists for other molecules containing pyridine (B92270) or tetrazole moieties, the explicit instructions to focus solely on "Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-" and to adhere strictly to the provided outline prevent the inclusion of data from related but structurally distinct compounds. Generating content without specific supporting data for this molecule would compromise scientific accuracy.

Further research and publication in peer-reviewed journals are required to establish the biological profile of "Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-".

Mechanistic Studies in Animal Models (e.g., receptor occupancy in rats, excluding human trials)

There is currently no publicly available scientific literature detailing the mechanistic studies of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- in animal models. Research investigating the in vivo target engagement, such as receptor occupancy studies in rats or other species, has not been reported for this compound. Consequently, data on its specific biological targets and the extent to which it binds to these targets in a living organism are not available.

Proof-of-Concept Studies in Relevant Disease Models (non-human, non-clinical efficacy or safety trials)

No proof-of-concept studies for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- in relevant non-human disease models have been published in the accessible scientific literature. As a result, there is no information on the efficacy or potential therapeutic effects of this specific compound in preclinical models of any disease. Data tables and detailed research findings related to its performance in non-clinical efficacy or safety trials are therefore unavailable.

Advanced Analytical Methodologies for Research and Characterization of Pyridine, 2 Methoxy 3 2h Tetrazol 5 Yl

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and functional groups of Pyridine (B92270), 2-methoxy-3-(2H-tetrazol-5-yl)-.

High-Resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity of atoms within the molecule can be definitively established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For the title compound, the spectrum is expected to show distinct signals for the three protons on the pyridine ring and the three protons of the methoxy (B1213986) group. Based on data from analogous compounds like 2-methoxypyridine (B126380), the methoxy protons typically appear as a sharp singlet around δ 3.9 ppm. chemicalbook.com The pyridine ring protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific shifts and coupling patterns revealing their relative positions. For instance, in a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the pyridine protons resonate at δ 9.37, 8.83, 8.57, and 7.78 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, seven distinct signals are anticipated. A key signal is that of the tetrazole ring carbon. In 2,5-disubstituted tetrazoles, this carbon typically resonates in the range of δ 162–167 ppm, which is a diagnostic feature that helps distinguish it from the 1,5-isomer. mdpi.combeilstein-journals.org The carbons of the pyridine ring and the methoxy group would also exhibit characteristic chemical shifts.

2D NMR Techniques: To confirm the structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY would establish the correlations between adjacent protons on the pyridine ring.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC is crucial for establishing long-range (2-3 bond) correlations, which would definitively link the methoxy group to the C2 position of the pyridine ring and the tetrazole ring to the C3 position.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-.
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Py-H4/H5/H6~7.0 - 8.6~110 - 150
-OCH₃~3.9~55
Tetrazole C5-~164
Py-C2-~160
Py-C3-~120

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, the IR spectrum would display several key absorption bands. These include C-H stretching vibrations from the aromatic pyridine ring (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations characteristic of the pyridine and tetrazole rings (typically in the 1400-1600 cm⁻¹ region), and the C-O stretching of the methoxy group. mdpi.comrsc.org

Table 2. Characteristic IR Absorption Bands for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Pyridine & Tetrazole RingsC=C and C=N Stretching1400 - 1600
Methoxy C-OStretching1020 - 1250
Tetrazole RingRing Vibrations990 - 1200

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophores. The conjugated system formed by the pyridine and tetrazole rings constitutes the primary chromophore. An analysis of the structurally similar 3-(5-phenyl-2H-tetrazol-2-yl)pyridine shows characteristic absorption bands corresponding to π→π* transitions. mdpi.com It is expected that Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- would exhibit strong absorption bands in the UV region, likely between 200 and 300 nm. mdpi.com

Table 3. Expected UV-Vis Absorption Maxima (λ_max) in Ethanol.
TransitionExpected λ_max (nm)
π→π~200 - 240
π→π~270 - 280

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- (molecular formula C₇H₇N₅O), HRMS would provide an exact mass measurement that matches the calculated theoretical mass.

Furthermore, tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways of the protonated molecular ion ([M+H]⁺). A characteristic fragmentation pattern for 2,5-disubstituted tetrazoles is the facile elimination of a neutral nitrogen molecule (N₂). mdpi.comresearchgate.net This loss results in the formation of a highly stable ion, which is often observed as the base peak in the spectrum. mdpi.com Subsequent fragmentations can involve cleavages of the pyridine ring or the methoxy group. mdpi.comresearchgate.net

Table 4. Predicted HRMS Fragmentation for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-.
IonFormulaDescription
[M+H]⁺[C₇H₈N₅O]⁺Protonated molecular ion
[M+H - N₂]⁺[C₇H₈N₃O]⁺Loss of N₂ from tetrazole ring (likely base peak)
[M+H - 2N₂]⁺[C₇H₈NO]⁺Further loss of N₂

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. mdpi.com It also reveals information about the crystal packing, including intermolecular interactions like hydrogen bonding or π–π stacking, which govern the material's bulk properties.

While specific crystal data for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is not available, analysis of a related heterocyclic structure, such as 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine, illustrates the type of data obtained. scispace.com Such an analysis would confirm the planarity of the pyridine and tetrazole rings and describe their relative orientation. mdpi.comscispace.com

Table 5. Example Crystallographic Data for a Related Heterocyclic Compound. scispace.com
ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)10.123
b (Å)9.876
c (Å)12.345
β (°)109.87

Advanced Chromatographic and Electrophoretic Techniques for Purity and Isolation in Research (e.g., preparative HPLC, GC-MS)

Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of non-volatile organic compounds. For Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, a reversed-phase method would typically be developed using a C18 column. helixchrom.comhelixchrom.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile, with a small amount of an acid (e.g., formic or trifluoroacetic acid) to ensure sharp, symmetrical peaks for the basic pyridine nitrogen. helixchrom.com Preparative HPLC, using a larger column, can be employed to isolate the compound in high purity for further studies.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing thermally stable and volatile compounds. cdc.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This method can be used to confirm the identity of the compound by its retention time and mass spectrum, as well as to detect any volatile impurities. An HP-5ms column is commonly used for the separation of pyridine derivatives. mdpi.com

Thermal Analysis (e.g., DSC, TGA) for Material Stability in Research

Thermal analysis techniques are used to investigate the stability of materials as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This analysis can determine the melting point of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- as a sharp endothermic peak. Crucially for tetrazole-containing compounds, which are known for their high nitrogen content and energetic nature, DSC can also detect exothermic events corresponding to thermal decomposition. researchgate.netmaxapress.commdpi.com For many 2,5-disubstituted tetrazoles, an exothermic decomposition peak is observed shortly after the melting point. mdpi.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This provides information on the thermal stability and decomposition profile of the compound. For a pyridine-tetrazole derivative, the TGA curve would likely show a significant mass loss event corresponding to the decomposition of the tetrazole ring and the release of gaseous nitrogen (N₂). mdpi.commdpi.com The temperature at which this mass loss begins is a key indicator of the compound's thermal stability.

Table 6. Expected Thermal Properties for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-.
AnalysisParameterExpected Observation
DSCMelting Point (T_m)Sharp endothermic peak
DSCDecomposition (T_d)Broad exothermic peak following melting
TGADecomposition ProfileStepwise mass loss, with a major loss corresponding to N₂ elimination

Chemical Biology Applications and Probes Derived from Pyridine, 2 Methoxy 3 2h Tetrazol 5 Yl

Synthesis and Application of Affinity Probes for Target Identification

Affinity probes are essential tools for identifying the specific protein targets of a bioactive compound. researchgate.net These probes are typically designed to include three key components: the parent bioactive molecule (the pharmacophore), a reactive group for covalent attachment to the target, and a reporter tag for detection and enrichment. mdpi.comnih.gov

Synthesis Strategies:

The synthesis of affinity probes from Pyridine (B92270), 2-methoxy-3-(2H-tetrazol-5-yl)- would involve the strategic introduction of a linker arm appended with a photoreactive group and a reporter tag. The pyridine or tetrazole ring serves as a potential site for such modifications.

One common approach is the incorporation of a photoaffinity label (PAL), such as a diazirine or benzophenone. mdpi.comenamine.net These groups are chemically inert until activated by UV light, at which point they form highly reactive species that create a covalent bond with nearby amino acid residues of a target protein. nih.govnih.gov

A hypothetical synthetic route could involve functionalizing the pyridine ring. For instance, if the parent compound has a suitable precursor like a 2-amino-3-methoxypyridine (B156974) derivative, this amine could be acylated with a linker containing both a photoreactive moiety and a terminal alkyne or azide (B81097) for "click chemistry". mdpi.com The terminal alkyne serves as a bioorthogonal handle, allowing for the subsequent attachment of a biotin (B1667282) tag for affinity purification. nih.gov

Another strategy could leverage the tetrazole ring itself. The tetrazole can act as a photoactivatable group under certain conditions, reacting with nucleophilic residues like lysine (B10760008) or carboxylic acids on proteins upon UV irradiation. nih.govchimia.chu-tokyo.ac.jp This intrinsic photoreactivity could be harnessed to create simpler probes without the need for an additional photoreactive group. Recent studies have shown that tetrazoles can participate in photoinduced bioconjugation with primary amines to form stable 1,2,4-triazole (B32235) linkages. nih.gov

Table 8.1: Components of a Hypothetical Affinity Probe

Component Example Moiety Function
Pharmacophore Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- Binds to the target protein
Photoreactive Group Phenyl-diazirine Forms a covalent bond with the target upon UV activation
Linker Polyethylene (B3416737) glycol (PEG) Provides spatial separation between the pharmacophore and the tag

Application in Target Identification:

Once synthesized, the affinity probe is incubated with a cell lysate or in living cells. After allowing time for the probe to bind to its target(s), the sample is irradiated with UV light to induce covalent cross-linking. nih.gov The cells are then lysed, and the probe-protein complexes are enriched from the complex mixture using the reporter tag. For example, a biotinylated probe would be captured using streptavidin-coated beads. researchgate.net After washing away non-specifically bound proteins, the captured proteins are eluted and identified using mass spectrometry-based proteomics. researchgate.netnih.govnih.gov This powerful technique allows for the unbiased identification of the cellular binding partners of the original compound. nih.gov

Development of Fluorescent Analogs for Imaging and Cellular Studies

Fluorescent analogs are powerful tools for visualizing the subcellular localization of a small molecule and studying its interaction with targets in real-time within living cells. These probes are created by attaching a fluorophore to the parent molecule.

Design and Synthesis:

The design of a fluorescent analog of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- requires careful consideration to ensure that the attachment of the bulky fluorophore does not disrupt the molecule's binding to its target. The fluorophore is typically attached via a linker to a position on the molecule that is not critical for its biological activity.

Synthetic strategies often rely on bioorthogonal "click chemistry". d-nb.info A version of the parent compound would first be synthesized containing a small, inert functional group like an azide or an alkyne. This functionalized molecule can then be reacted with a fluorophore that has the complementary reactive handle (an alkyne or azide, respectively). This reaction, often a copper-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient and can be performed under mild, biocompatible conditions. nih.gov

For the Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- scaffold, an alkyne or azide handle could be introduced via a linker attached to the pyridine ring, similar to the strategy for affinity probes. Alternatively, synthetic methods for creating functionalized tetrazoles could be employed to introduce the necessary handle directly onto the tetrazole ring. beilstein-journals.orgnih.gov A variety of fluorophores, such as fluorescein, rhodamine, or BODIPY dyes, could then be attached. 82.194.3

Table 8.2: Common Fluorophores for Bioconjugation

Fluorophore Excitation (nm) Emission (nm) Key Features
Fluorescein ~494 ~518 Bright, pH-sensitive
Rhodamine B ~555 ~580 High photostability, less pH-sensitive
BODIPY FL ~503 ~512 Sharp emission peak, less sensitive to solvent polarity

Application in Cellular Imaging:

Fluorescent analogs allow researchers to use techniques like fluorescence microscopy and flow cytometry to study the behavior of the compound in cells. By treating cells with the fluorescent probe, one can observe its uptake, distribution within different organelles, and potential co-localization with known cellular markers. This information is crucial for understanding how a compound reaches its target and what cellular compartments it affects. Furthermore, techniques like Förster Resonance Energy Transfer (FRET) can be used with these probes to study binding kinetics and conformational changes in target proteins in living cells. nih.gov

Conjugation Strategies for Bioconjugation in Research Tools

Bioconjugation is the chemical strategy of linking two molecules, where at least one is a biomolecule. Developing robust conjugation strategies for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is key to creating a wide array of research tools, including the affinity and fluorescent probes discussed above, as well as for attachment to other molecules like peptides, antibodies, or nucleic acids.

Key Strategies:

The most prevalent and versatile strategies for bioconjugation are bioorthogonal reactions, which proceed with high efficiency in complex biological environments without interfering with native biochemical processes. nih.gov

Click Chemistry: The copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions are the cornerstone of click chemistry. d-nb.info To utilize this, a derivative of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- bearing either an azide or an alkyne is required. This "clickable" analog can then be conjugated to any biomolecule that has been modified to contain the corresponding reactive partner.

Tetrazole Photoconjugation: As mentioned, the tetrazole ring itself can be a photoactivatable handle for bioconjugation. Upon irradiation, it can form a reactive nitrile imine intermediate that reacts with various functional groups on biomolecules, including alkenes and carboxylic acids. nih.govchimia.ch This provides a direct method for conjugating the parent molecule without needing to introduce other reactive handles.

Amine-Reactive Chemistry: A common strategy involves synthesizing an analog of the parent compound with a primary amine or a carboxylic acid. An amine can be reacted with N-hydroxysuccinimide (NHS) esters, while a carboxylic acid can be coupled to primary amines using carbodiimide (B86325) chemistry (e.g., EDC). Synthesizing an amino- or carboxy-functionalized version of 2-methoxypyridine (B126380) could provide a key intermediate for these well-established conjugation methods. researchgate.netmdpi.com

Redox-Based Conjugation: Emerging methods for bioconjugation target less-reactive amino acid residues. For example, reagents have been developed that allow for the selective modification of methionine residues. nih.gov A derivative of the pyridine-tetrazole compound could potentially be designed to participate in such novel conjugation chemistries.

Utilization in Proteomics and Chemoproteomics Research

The chemical probes derived from Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- are central to chemoproteomics, a field that investigates the interactions of small molecules with proteins on a proteome-wide scale. nih.gov

Chemoproteomic Workflows:

A typical chemoproteomics experiment using an affinity probe involves several key steps:

Probe Treatment: Live cells or cell lysates are incubated with the affinity probe (e.g., a photoactivatable, biotinylated version of the pyridine-tetrazole compound). A control experiment is often run in parallel, where the lysate is co-incubated with an excess of the original, unmodified compound to competitively block specific binding sites.

Covalent Cross-linking: For photoaffinity probes, the sample is irradiated with UV light to covalently link the probe to its binding partners. nih.gov

Affinity Purification: The cell lysate is incubated with streptavidin-coated beads to capture the biotinylated probe-protein complexes.

Protein Digestion and Mass Spectrometry: After extensive washing to remove non-specific binders, the captured proteins are digested (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). olink.comyoutube.com

The mass spectrometry data allows for the identification and quantification of the proteins that were captured by the probe. By comparing the results from the probe-treated sample with the competition control, researchers can identify the specific, high-affinity protein targets of the original compound. nih.gov This approach not only identifies the primary target but can also reveal off-targets, providing crucial insights into a compound's polypharmacology and potential side effects. rsc.org

Future Research Directions and Challenges for Pyridine, 2 Methoxy 3 2h Tetrazol 5 Yl

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of functionalized pyridine (B92270) and tetrazole derivatives often involves multi-step processes that can be inefficient and generate significant chemical waste. A primary future direction is the development of novel, more sustainable synthetic routes.

Current Synthetic Approaches: Conventional methods for synthesizing related pyridine-tetrazole structures can be complex. For instance, the synthesis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine has been achieved through Chan–Evans–Lam cross-coupling of 5-phenyl-1H-tetrazole with pyridine-3-ylboronic acid. mdpi.com Another approach involves the reaction of a pyridine-3-diazonium salt with N′-benzylidenebenzenesulfonylhydrazide. mdpi.com These methods, while effective, may require harsh reagents and catalysts.

Future Sustainable Strategies: The field is moving towards greener synthetic methodologies for nitrogen-containing heterocycles. mdpi.comnih.govresearchgate.net Key areas for future exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of tetrazole derivatives. nih.gov

Use of Green Solvents: Replacing traditional organic solvents with more environmentally benign options like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents is a critical goal. mdpi.com

Heterogeneous Catalysis: The development and application of reusable solid catalysts can simplify purification processes and minimize waste. nih.govmdpi.com

One-Pot, Multi-Component Reactions: Designing synthetic sequences where multiple bonds are formed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce environmental impact. beilstein-journals.org

A significant challenge lies in adapting these greener methods to the specific steric and electronic demands of the 2-methoxy-3-(2H-tetrazol-5-yl)pyridine scaffold, particularly in achieving regioselective functionalization. researchgate.net

Design and Synthesis of Advanced Derivatives with Enhanced Research Properties

The core structure of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- offers numerous possibilities for modification to fine-tune its properties for specific research applications.

Structure-Activity Relationship (SAR) Studies: For related pyridine-tetrazole compounds, SAR studies have been crucial in optimizing their biological activity. For example, in a series of metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor antagonists, modifications to the phenyl ring of a 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile core led to significant improvements in potency and pharmacokinetic profiles. researchgate.netnih.gov

Future Design Strategies: Future research will focus on creating a library of derivatives by modifying key positions on both the pyridine and tetrazole rings.

Modification Site Potential Functional Groups Desired Research Property Enhancement
Pyridine Ring (C4, C5, C6 positions)Halogens, alkyl groups, aryl groups, aminesImproved target binding affinity, selectivity, and metabolic stability.
Methoxy (B1213986) Group (C2 position)Longer alkyl chains, cyclic ethers, thioethersModulate solubility, lipophilicity, and potential for new interactions.
Tetrazole Ring (N-position)Alkyl groups, aryl groups, protecting groupsInfluence tautomeric equilibrium, metabolic stability, and pharmacokinetic properties.

The primary challenge in this area is the regioselective functionalization of the pyridine ring, which is inherently electron-deficient and can be difficult to modify at specific positions. researchgate.net Overcoming this will require the development of novel synthetic methodologies. bgu.ac.il

Integration with Emerging Technologies in Chemical Biology and Drug Discovery Research

The utility of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- as a research tool can be significantly amplified by integrating it with cutting-edge technologies.

Chemical Probes and Imaging Agents: Derivatives of this compound could be designed as chemical probes to study biological systems. For instance, incorporating a fluorescent tag, such as a pyrene (B120774) moiety, could allow for the real-time detection of specific metal ions or biomolecules. nih.gov

Computational Chemistry and Machine Learning: In silico methods are becoming indispensable in modern drug discovery. forumias.com Future research will likely involve:

Molecular Docking: To predict the binding modes of novel derivatives with their biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To build predictive models for the biological activity of new compounds based on their chemical structures.

ADMET Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity profiles of designed derivatives, helping to prioritize synthetic efforts.

The main challenge is the accuracy of these computational models, which rely heavily on the quality of existing experimental data. Generating a robust dataset for this specific class of compounds will be essential for the successful application of these technologies.

Addressing Research Gaps and Unexplored Biological Interactions

While related pyridine-tetrazole compounds have shown activity against targets like the mGlu5 receptor and have been investigated for antiangiogenic properties, the full biological potential of the Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- scaffold remains largely unexplored. researchgate.netnih.gov

Identifying Novel Biological Targets: A key future direction is to screen this compound and its derivatives against a wide range of biological targets to uncover novel activities. This could involve high-throughput screening against enzyme panels, receptor binding assays, and cell-based phenotypic screens. The pyridine scaffold is a common motif in FDA-approved drugs, suggesting its potential to interact with a diverse array of biological targets. nih.gov

Exploring Different Therapeutic Areas: Research into pyridine- and tetrazole-containing compounds has spanned various fields, including anticancer, antibacterial, and antiviral applications. nih.govnih.govjpbs.in Future studies should systematically evaluate the potential of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- derivatives in these and other areas, such as neurodegenerative and inflammatory diseases.

A significant challenge is the often-unpredictable nature of biological activity. A systematic and unbiased screening approach will be necessary to identify novel and potentially valuable biological interactions.

Potential for Development of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- as a Research Tool or Lead Structure (excluding clinical applications)

Beyond its potential as a therapeutic agent, Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- holds promise as a versatile research tool and a lead structure for the development of new chemical probes and modulators of biological processes.

As a Lead Structure: The pyridine-tetrazole core can serve as a starting point for the design of more complex molecules with tailored properties. Its inherent drug-like features, such as metabolic stability conferred by the tetrazole ring, make it an attractive scaffold for medicinal chemists. beilstein-journals.org

As a Research Tool:

Pharmacological Probes: Derivatives could be developed as selective ligands to study the function of specific receptors or enzymes. For example, radiolabeled versions could be used in binding assays to characterize new biological targets. ncats.io

Building Blocks for Combinatorial Chemistry: The core structure can be used as a versatile building block in the synthesis of large compound libraries for high-throughput screening. beilstein-journals.org

The main challenge will be to identify a specific and potent biological activity for this scaffold that would justify its development as a specialized research tool. This will require extensive biological screening and characterization.

Q & A

Q. What are the recommended synthetic routes for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-?

The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, boronic ester intermediates (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives) are coupled with tetrazole precursors under palladium catalysis . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products. Post-synthetic purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic methods are used to confirm the structure of this compound?

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and tetrazole (δ ~8.5–9.5 ppm) protons.
  • IR spectroscopy : Identify N–H stretches (~3200 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹).
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₈H₈N₅O: 190.07) .

Q. How can crystallographic techniques validate the molecular structure?

Single-crystal X-ray diffraction is the gold standard. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) ensure accuracy. Programs like ORTEP-3 generate thermal ellipsoid plots for visualization .

Q. What protocols assess purity and stability during storage?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products.
  • TLC : Compare Rf values against standards.
  • Stability studies : Store at 2–8°C in inert atmospheres to prevent hydrolysis of the tetrazole ring .

Advanced Research Questions

Q. How to design experiments evaluating mGlu5 receptor antagonism?

  • Radioligand binding assays : Use [³H]MPEP to measure competitive displacement (IC₅₀ values).
  • Functional assays : Monitor intracellular calcium mobilization in HEK293 cells expressing mGlu5 via FLIPR (Fluorometric Imaging Plate Reader).
  • In vivo models : Assess brain penetration using receptor occupancy studies in rats (e.g., ED₅₀ for behavioral effects) .

Q. How to resolve contradictions in binding affinity data across species?

Discrepancies may arise from species-specific receptor conformations or allosteric modulation. Perform:

  • Schild analysis : Differentiate competitive vs. non-competitive antagonism.
  • Mutagenesis studies : Identify critical residues (e.g., transmembrane domain 7 of mGlu5) influencing ligand binding .

Q. What strategies optimize bioavailability in preclinical models?

  • LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce cLogP (<3).
  • Prodrug approaches : Mask polar tetrazole groups with ester linkages for enhanced absorption .

Q. How to analyze hydrogen bonding networks in crystal structures?

Use Mercury or PLATON to map O–H⋯N and N–H⋯O interactions. Validate hydrogen bond geometry (distance: 2.6–3.2 Å; angle: 120–180°). For coordination polymers (e.g., Zn(II) complexes), analyze ligand-metal bonding and solvent inclusion .

Q. How to address low yields in tetrazole cyclization reactions?

Optimize reaction conditions:

  • Azide precursors : Use trimethylsilyl azide (TMSN₃) for safer handling.
  • Catalysts : Employ ZnBr₂ or NH₄Cl to accelerate [2+3] cycloaddition.
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity .

Data Contradiction Analysis

Q. Conflicting results in pharmacological efficacy: How to troubleshoot?

  • Assay variability : Standardize cell lines (e.g., CHO vs. HEK293) and buffer conditions (pH, Ca²⁺ concentration).
  • Ligand stability : Verify compound integrity via LC-MS post-assay.
  • Allosteric vs. orthosteric binding : Use negative allosteric modulators (NAMs) as controls to clarify mechanisms .

Discrepancies in crystallographic data refinement (R-factor >5%):

  • Data quality : Ensure high-resolution (<1.0 Å) and completeness (>95%).
  • Hydrogen placement : Use SHELXL’s HFIX command for constrained refinement.
  • Twinned crystals : Apply TWIN/BASF commands in SHELXL for correction .

Methodological Tables

Parameter Recommended Method Reference
Synthetic Yield Optimization Suzuki-Miyaura coupling (Pd(PPh₃)₄, 80°C)
Binding Affinity (Ki) Radioligand displacement (³H-labeled MPEP)
Hydrogen Bond Analysis Mercury/PLATON (distance/angle metrics)
Bioavailability Screening Parallel Artificial Membrane Permeability Assay (PAMPA)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.